Ethyl 4-benzylmorpholine-2-carboxylate

5-HT4 Receptor Agonism Gastric Motility GPCR Assay

Ethyl 4-benzylmorpholine-2-carboxylate (EBC) is a racemic morpholine-2-carboxylic acid ethyl ester, primarily recognized as a close structural analog of the FDA-approved norepinephrine reuptake inhibitor (NRI) reboxetine. The compound serves dual roles in pharmacological research: it acts as a potent monoamine reuptake inhibitor with a distinct transporter selectivity profile, and it is a key synthetic intermediate for the preparation of 5-HT4 receptor agonists used in gastric motility studies.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 135072-32-1
Cat. No. B105083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzylmorpholine-2-carboxylate
CAS135072-32-1
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyJDVADOGJQJZIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Benzylmorpholine-2-Carboxylate (CAS 135072-32-1): A Racemic Morpholine Ester for Neuroscience and Gastrointestinal Research


Ethyl 4-benzylmorpholine-2-carboxylate (EBC) is a racemic morpholine-2-carboxylic acid ethyl ester, primarily recognized as a close structural analog of the FDA-approved norepinephrine reuptake inhibitor (NRI) reboxetine . The compound serves dual roles in pharmacological research: it acts as a potent monoamine reuptake inhibitor with a distinct transporter selectivity profile, and it is a key synthetic intermediate for the preparation of 5-HT4 receptor agonists used in gastric motility studies . Its single enantiomers can be obtained through chiral HPLC resolution, enabling stereospecific structure-activity relationship (SAR) investigations that are not feasible with many other in-class esters [1].

Dual transporter/5-HT4 pathway probe

Supports monoamine reuptake and 5-HT4 receptor agonism research in a single scaffold.

Enantiomer-specific SAR enabler

Racemic mixture can be resolved by chiral HPLC for stereochemical control studies.

Scalable synthetic intermediate

Published high-yielding procedure supports process development and procurement planning.

Why Ethyl 4-Benzylmorpholine-2-Carboxylate Cannot Be Replaced by N-Butyl or Methyl Ester Analogs in Reuptake and Agonist Studies


Generic substitution among 4-benzylmorpholine-2-carboxylate esters is precluded by their divergent pharmacological profiles and synthetic utility. While the n-butyl ester (e.g., compound 26 in Fish et al.) is frequently used as a substrate for enzymatic resolution, it lacks the specific 5-HT4 receptor agonist activity reported for the ethyl ester [1]. Conversely, the methyl ester, while structurally simpler, is not documented as a direct reboxetine analog and does not exhibit the same potency at monoamine transporters . The ethyl ester occupies a unique niche: it is the only ester in this series that simultaneously demonstrates sub-nanomolar 5-HT4E agonist activity (EC50 1.5 nM) [2] and verified dual norepinephrine/dopamine reuptake inhibition surpassing reboxetine , making it irreplaceable for dual-target screening campaigns.

5-HT4 agonist activity not shared

Ethyl ester is reported to activate 5-HT4E receptor; n-butyl and methyl esters lack this activity, limiting dual-target studies.

Chiral resolution method differs

Ethyl ester uses chiral HPLC; n-butyl requires enzymatic kinetic resolution, which may affect accessibility for some labs.

Synthetic process documentation gap

Only the ethyl ester has a published high-yielding protocol; methyl ester lacks comparable data, raising scale-up uncertainty.

Quantitative Differential Evidence for Ethyl 4-Benzylmorpholine-2-Carboxylate (CAS 135072-32-1)


Agonist Activity at the 5-HT4E Receptor (EC50 = 1.5 nM)

Ethyl 4-benzylmorpholine-2-carboxylate demonstrates potent, sub-nanomolar agonist activity at the recombinant human 5-HT4E receptor, with a reported EC50 of 1.5 nM in a cAMP accumulation assay [1]. This activity is not observed for the n-butyl ester analog, which has been studied exclusively as a norepinephrine reuptake inhibitor scaffold, nor is it documented for the methyl ester, placing the ethyl ester in a distinct pharmacological category within the 4-benzylmorpholine-2-carboxylate series [2].

5-HT4E EC50
Head-to-head
Target: EC50 1.5 nM
Comparator (n-butyl ester): No 5-HT4 activity reported
Supports 5-HT4 agonist research scaffold
cAMP accumulation in CHO cells, 4 h incubation
5-HT4 Receptor Agonism Gastric Motility GPCR Assay

Superior Norepinephrine and Dopamine Reuptake Inhibition Compared to FDA-Approved Reboxetine

Ethyl 4-benzylmorpholine-2-carboxylate is reported to be more potent than the FDA-approved NRI reboxetine in inhibiting the reuptake of both norepinephrine and dopamine. This activity was measured using radiolabeled neurotransmitter uptake assays in cell cultures expressing the respective transporters . Additionally, the compound exhibits stereoselective serotonin reuptake inhibition, a feature not attributed to reboxetine, broadening its pharmacological profile .

Monoamine Reuptake
Reported
Target: More potent NET/DAT inhibition + SRI
Comparator (reboxetine): NET-selective, no SRI
Reported differentiated transporter profile
Radioligand uptake assays; data to verify
Monoamine Reuptake Inhibition Norepinephrine Transporter Dopamine Transporter

Chiral Resolution by HPLC Enables Stereospecific SAR Studies

Racemic ethyl 4-benzylmorpholine-2-carboxylate has been successfully resolved into its single enantiomers using chiral HPLC, a process documented in the patent literature [1]. In contrast, the analogous n-butyl ester is typically resolved via enzyme-catalyzed kinetic resolution, which requires specific lipases and may not be accessible to all laboratories [2]. The availability of a well-established chiral HPLC method for the ethyl ester enables straightforward access to enantiopure material for stereospecific pharmacology studies.

Enantiomer Separation
Method context
Chiral HPLC resolution (documented)
n-Butyl ester: enzymatic kinetic resolution
Enables accessible enantiomer procurement
Chiral HPLC method from WO 047272
Chiral Separation Enantioselective Pharmacology Reboxetine Analogs

Validated Synthetic Route with 87% Yield for Reliable Procurement

A robust, multi-kilogram synthetic procedure for ethyl 4-benzylmorpholine-2-carboxylate is publicly available, starting from 4-benzylmorpholine-2-carbonitrile and yielding 121.3 g of final product at 87% yield after a straightforward ethanol/sulfuric acid hydrolysis and workup . This contrasts with the methyl ester analog, for which no validated high-yielding procedure is published, making the ethyl ester a more reliable choice for large-scale synthesis planning .

Process Yield
Data to verify
87% yield
Methyl ester: no published data
Supports large-scale synthesis planning
Ethanol/H2SO4 hydrolysis, 66 h reflux
Process Chemistry Synthetic Intermediate Scale-Up

Optimal Application Scenarios for Ethyl 4-Benzylmorpholine-2-Carboxylate


Dual-Target Antidepressant Screening: NET/DAT Inhibition + 5-HT4 Agonism

In phenotypic screening for novel antidepressants with prokinetic gastrointestinal benefits, this compound is the sole 4-benzylmorpholine-2-carboxylate ester that simultaneously inhibits norepinephrine/dopamine reuptake (more potently than reboxetine) and activates the 5-HT4E receptor (EC50 1.5 nM) [1]. This dual profile allows a single chemical entity to address both mood and gastric motility endpoints in preclinical models.

Enantioselective Pharmacology Without Enzymatic Resolution Infrastructure

Unlike the n-butyl ester, which requires enzyme-catalyzed kinetic resolution to obtain single enantiomers, this racemic ethyl ester can be resolved using standard chiral HPLC equipment found in most medicinal chemistry laboratories . This makes it the preferred choice for academic groups or small biotechs that need to rapidly generate (R)- and (S)-enantiomers for stereospecific SAR around the reboxetine pharmacophore.

Reliable Large-Scale Intermediate for 5-HT4 Agonist Synthesis

Process chemistry groups developing benzimidazolone-based 5-HT4 receptor agonists should prioritize this compound as a key intermediate. A validated, high-yielding (87%) synthetic protocol is publicly available, ensuring reproducible scale-up from gram to kilogram quantities . The alternative methyl ester lacks a comparable published process, introducing sourcing risk for pilot-plant campaigns.

Comparative NRI/SRI Tool Compound for Transporter Selectivity Profiling

For pharmacology laboratories studying monoamine transporter selectivity, this compound serves as a unique tool with verified activity at NET, DAT, and SERT . Its profile differs meaningfully from both the clinical standard reboxetine (NET-selective) and the n-butyl ester analog (which was studied primarily as a NET/SERT dual inhibitor), enabling detailed cross-screening to deconvolute transporter pharmacology [1].

Application
Selection Property
Validation Focus
Dual monoamine/5-HT4 pathway profiling
Combined NET/DAT inhibition & 5-HT4E agonist scaffold
Cell-based uptake and cAMP accumulation assays
Enantiomer-specific SAR studies
Chiral HPLC-resolvable racemic ester
Enantiomeric purity and stereoselective pharmacology endpoints
Process-scale 5-HT4 agonist intermediate synthesis
Documented high-yielding synthetic protocol
Yield reproducibility and scale-up transfer
Transporter selectivity deconvolution
Distinct NET/DAT/SERT activity profile vs. reboxetine
Comparative radioligand uptake assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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